molecular formula C21H22N2O2S B6566177 N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 1021228-59-0

N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B6566177
CAS No.: 1021228-59-0
M. Wt: 366.5 g/mol
InChI Key: MYWGJZRAKWJLRO-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative characterized by:

  • A 3,5-dimethylphenyl group attached to the acetamide nitrogen.
  • A sulfanyl linker (-S-) connecting the acetamide to a 1,3-oxazole heterocycle.
  • A 3,4-dimethylphenyl substituent at the 5-position of the oxazole ring.

This structure combines lipophilic methyl groups with a polar sulfanyl-oxazole moiety, making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-13-7-14(2)9-18(8-13)23-20(24)12-26-21-22-11-19(25-21)17-6-5-15(3)16(4)10-17/h5-11H,12H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWGJZRAKWJLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=C(O2)SCC(=O)NC3=CC(=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dimethylphenyl group and an oxazole moiety linked through a sulfanyl bridge. Its molecular formula is C20H22N4OSC_{20}H_{22}N_4OS, with a molecular weight of approximately 366.48 g/mol.

PropertyValue
Molecular FormulaC20H22N4OS
Molecular Weight366.48 g/mol
CAS Number1001478-90-5
Log P2.4631
Polar Surface Area64.721 Ų

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For example, compounds containing similar oxazole structures have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli using disk diffusion methods .

Antitumor Activity

Research has indicated that the compound may possess antitumor properties. A series of carbazole derivatives with structural similarities were evaluated for their cytotoxic effects on human tumor cell lines including HepG2 and DLD . These studies suggest a potential for this compound in cancer therapeutics.

Inhibition of Enzymatic Activity

The compound may also act as an inhibitor of cyclooxygenase enzymes (COX), particularly COX-II. Compounds with similar functional groups have been shown to selectively inhibit COX-II activity, which is significant for anti-inflammatory drug development .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group can facilitate binding to active sites of enzymes like COX.
  • Cell Membrane Interaction : The lipophilic nature (high log P) allows it to penetrate cell membranes effectively.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA structures, affecting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of the compound demonstrated significant antimicrobial activity against Candida albicans and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined through broth dilution methods, revealing effective concentrations that could be clinically relevant .

Case Study 2: Antitumor Screening

In vitro assays involving human cancer cell lines showed that compounds structurally related to this compound exhibited cytotoxic effects with IC50 values in the low micromolar range. This indicates potential for further development as anticancer agents .

Scientific Research Applications

Molecular Structure and Characteristics

  • Molecular Formula : C21H22N2O2S
  • Molecular Weight : 366.48 g/mol
  • IUPAC Name : N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

The compound features a sulfanyl group linked to an oxazole ring, which is known for its biological activity. The presence of dimethylphenyl groups enhances its lipophilicity and potential bioactivity.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

Anticancer Activity

Recent studies have indicated that compounds containing oxazole rings exhibit anticancer properties. The specific compound has shown promise in inhibiting tumor cell proliferation in vitro.

Antimicrobial Properties

Research suggests that this compound may possess antimicrobial activity against various pathogens. Its efficacy can be attributed to the presence of the oxazole and sulfanyl groups which are known to disrupt microbial cell membranes.

Agricultural Science

The compound's unique chemical structure allows for exploration in agrochemical applications:

Pesticidal Activity

Preliminary studies indicate that this compound may serve as a novel pesticide or herbicide. Its ability to inhibit specific biological pathways in pests could lead to effective pest management solutions.

Material Science

In material science, the compound's properties lend themselves to applications in developing new materials:

UV Absorption

Compounds with similar structures are often utilized as UV absorbers in polymers and coatings. This application is critical for enhancing the durability of materials exposed to sunlight.

Conductive Polymers

Research is ongoing into the use of such compounds in conductive polymer systems where they may enhance electrical properties through doping mechanisms.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Agricultural Applications

Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in pest populations compared to untreated controls. The results indicated a potential for developing eco-friendly pest control agents.

Comparison with Similar Compounds

Substituent Effects on Acetamide Backbone

Key Comparisons:

  • N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (): Replaces the sulfanyl-oxazole group with a trichloromethyl group. Exhibits distinct crystal packing due to electron-withdrawing Cl substituents, forming two molecules per asymmetric unit vs. one in simpler analogs .
  • 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (): Features a diethylamino group instead of the sulfanyl-oxazole chain. Used as a pharmaceutical intermediate (mp 66–69°C), highlighting how polar substituents influence melting points .

Heterocyclic Sulfanyl Linker Variations

Oxazole vs. Oxadiazole Derivatives:

  • 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide ():
    • Uses a 1,3,4-oxadiazole ring instead of 1,3-oxazole.
    • Oxadiazoles (two nitrogen atoms) exhibit stronger hydrogen-bonding capacity than oxazoles (one nitrogen), affecting solubility and target interactions .
  • Demonstrated antimicrobial activity in related studies, suggesting the sulfanyl-heterocycle motif is pharmacologically relevant .

Substituent Effects on the Oxazole Ring

Methyl vs. Electron-Withdrawing Groups:

  • The target compound’s 3,4-dimethylphenyl group on the oxazole increases lipophilicity compared to analogs with:
    • Hydroxymethyl (): Polar groups reduce membrane permeability but improve aqueous solubility .
    • Nitro or Chloro (): Electron-withdrawing groups enhance reactivity in inhibition assays (e.g., elastase inhibition in ) .

Crystal Structure and Packing

  • N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (): Crystal system: Monoclinic, space group P2₁/c. Methyl groups induce torsional flexibility, unlike rigid nitro-substituted analogs .
  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ():
    • Three molecules per asymmetric unit with varied dihedral angles (44.5°–77.5°), illustrating conformational diversity in substituted acetamides .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Heterocycle Type Notable Properties Reference
Target Compound 3,5-dimethylphenyl, 3,4-dimethylphenyl 1,3-oxazol-2-yl High lipophilicity -
N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide 3,5-dimethylphenyl, trichloromethyl None Monoclinic crystal system
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide Diphenylmethyl, pyrazin-2-yl 1,3,4-oxadiazol-2-yl Strong hydrogen-bonding capacity
N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide Chloro, benzimidazole Benzimidazol-2-yl Elastase inhibition (IC₅₀: 2.1 µM)

Table 2: Melting Points and Solubility Trends

Compound Type Substituent Profile Melting Point Range Solubility Trend
Methyl-rich acetamides 3,5-dimethylphenyl Not reported Low aqueous solubility
Chloro/Nitro analogs Electron-withdrawing groups 473–475 K () Moderate in organic solvents
Polar heterocyclic analogs Hydroxymethyl, indole 144–189 mg/mL () High in DMSO/MeOH

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